7-Chloro-3-iodoimidazo[1,2-a]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
7-chloro-3-iodoimidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClIN2/c8-5-1-2-11-6(9)4-10-7(11)3-5/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXFRWJAGUOTHEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC=C2I)C=C1Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClIN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 7-Chloro-3-iodoimidazo[1,2-a]pyridine: A Keystone Intermediate in Modern Drug Discovery
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active agents.[1][2] This guide provides a comprehensive technical overview of 7-Chloro-3-iodoimidazo[1,2-a]pyridine, a highly versatile and strategically important synthetic intermediate. We will delve into its chemical structure, physicochemical properties, a detailed and validated synthetic protocol with mechanistic insights, and its profound utility in the development of novel therapeutics. This document is intended for researchers, chemists, and drug development professionals who seek to leverage this powerful building block in their synthetic and medicinal chemistry programs.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine system, a fused bicyclic heterocycle, is a structural motif present in numerous marketed pharmaceuticals.[3] Its rigid framework and specific arrangement of nitrogen atoms allow it to engage with a wide array of biological targets through various non-covalent interactions. Notable examples of drugs featuring this core include Zolpidem (an insomnia therapeutic), Alpidem (an anxiolytic), and Minodronic acid (for osteoporosis treatment), underscoring the scaffold's therapeutic versatility.[4][5]
The strategic derivatization of this core is paramount in drug discovery for modulating potency, selectivity, and pharmacokinetic properties. 7-Chloro-3-iodoimidazo[1,2-a]pyridine has emerged as a particularly valuable intermediate. Its di-halogenated nature presents two distinct points for orthogonal chemical modification, primarily through modern cross-coupling reactions, enabling the rapid generation of diverse chemical libraries for screening and lead optimization.[1][2]
Chemical Structure and Physicochemical Properties
The structure of 7-Chloro-3-iodoimidazo[1,2-a]pyridine is characterized by the imidazo[1,2-a]pyridine core with a chlorine atom at the C-7 position of the pyridine ring and an iodine atom at the C-3 position of the imidazole ring.
Structure:
(Simplified 2D representation)
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 908267-60-7 | [6] |
| Molecular Formula | C₇H₄ClIN₂ | [6] |
| Molecular Weight | 278.48 g/mol | [6] |
| Appearance | Typically a solid (color may vary from off-white to brown) | [7] |
| Purity | Commercially available up to >98% | |
| Storage Conditions | Store at 4°C, protect from light, under an inert atmosphere |
Synthesis and Mechanistic Rationale
The synthesis of 7-Chloro-3-iodoimidazo[1,2-a]pyridine is most efficiently achieved via a two-step sequence starting from commercially available 2-amino-4-chloropyridine. The process involves the initial construction of the imidazo[1,2-a]pyridine ring system, followed by a highly regioselective iodination at the electron-rich C-3 position.
Experimental Protocol: A Self-Validating System
Step 1: Synthesis of 7-Chloroimidazo[1,2-a]pyridine
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-amino-4-chloropyridine (1.0 eq.).
-
Solvent and Reagent Addition: Add ethanol as the solvent, followed by chloroacetaldehyde (typically a 50% aqueous solution, 1.1 eq.).
-
Reaction Execution: Heat the mixture to reflux (approximately 78-80°C) and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Neutralize the mixture carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The product often precipitates and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue can be extracted with an organic solvent like dichloromethane or ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated to yield the crude product.
-
Purification: The crude 7-chloroimidazo[1,2-a]pyridine can be purified by column chromatography on silica gel or by recrystallization to afford the pure product.
Step 2: Regioselective Iodination to 7-Chloro-3-iodoimidazo[1,2-a]pyridine
-
Reaction Setup: In a separate flask protected from light, dissolve the 7-chloroimidazo[1,2-a]pyridine (1.0 eq.) from Step 1 in dry acetonitrile.
-
Reagent Addition: Add N-iodosuccinimide (NIS) (1.0-1.1 eq.) portion-wise to the solution at room temperature.
-
Reaction Execution: Stir the reaction mixture at room temperature for 30 minutes to 2 hours.[1][8] Monitor the reaction by TLC until the starting material is consumed.
-
Work-up and Isolation: Upon completion, the reaction mixture can be quenched with an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted iodine. The product is then extracted with an organic solvent. The organic layer is washed, dried, and concentrated as described previously.
-
Purification: The resulting solid, 7-Chloro-3-iodoimidazo[1,2-a]pyridine, is typically of high purity and can be used directly or further purified by recrystallization if necessary.[1]
Causality and Mechanistic Insights
-
Step 1 (Cyclization): The formation of the imidazo[1,2-a]pyridine ring is a classic condensation reaction. The nucleophilic ring nitrogen of 2-amino-4-chloropyridine attacks the electrophilic aldehyde carbon of chloroacetaldehyde. This is followed by an intramolecular nucleophilic attack by the exocyclic amine onto the carbon bearing the chlorine, leading to cyclization and subsequent dehydration to form the aromatic bicyclic system.
-
Step 2 (Iodination): Imidazo[1,2-a]pyridines are known to undergo electrophilic substitution preferentially at the C-3 position.[8] This is due to the high electron density at this carbon, which is readily attacked by an electrophilic iodine source. N-iodosuccinimide (NIS) is the reagent of choice because it is a mild, easy-to-handle, and highly effective electrophilic iodinating agent that provides the desired product with excellent regioselectivity and in high yield, often at room temperature.[1][9] Acetonitrile is a suitable polar aprotic solvent for this transformation.
Synthesis Workflow Diagram
Caption: A two-step synthesis of the target compound.
Reactivity and Applications in Drug Discovery
The primary value of 7-Chloro-3-iodoimidazo[1,2-a]pyridine lies in its capacity as a versatile scaffold for building molecular complexity. The two halogen atoms offer differential reactivity, allowing for sequential and site-selective functionalization.
-
The C-3 Iodo Group: The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This allows for the selective introduction of various aryl, heteroaryl, or alkyl groups at the C-3 position via reactions such as:
-
The C-7 Chloro Group: While less reactive, the chlorine at C-7 can be functionalized under more forcing cross-coupling conditions or via nucleophilic aromatic substitution (SNAᵣ), providing a second vector for diversification after the C-3 position has been modified.
This differential reactivity is a powerful tool for medicinal chemists, enabling the construction of large, diverse libraries of 3,7-disubstituted imidazo[1,2-a]pyridines. These libraries are crucial for exploring structure-activity relationships (SAR) and identifying potent and selective inhibitors for various biological targets, including protein kinases, which are frequently implicated in cancer and inflammatory diseases.[10]
Spectral Data Analysis: A Self-Validating Protocol
Confirmation of the chemical structure of a synthesized batch of 7-Chloro-3-iodoimidazo[1,2-a]pyridine is essential. The following table outlines the expected spectral data that serves to validate its identity and purity.
| Data Type | Expected Characteristics |
| ¹H NMR (400 MHz, CDCl₃) | δ ~8.1 ppm (d, 1H): Proton at C-5. δ ~7.6 ppm (s, 1H): Proton at C-2. δ ~7.5 ppm (d, 1H): Proton at C-8. δ ~6.9 ppm (dd, 1H): Proton at C-6. Chemical shifts and coupling constants will be characteristic of the substituted pyridine ring system.[11][12] |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~145-150 ppm: Quaternary carbons C-8a. δ ~120-130 ppm: Aromatic CH carbons (C-2, C-5, C-6, C-8). δ ~60-70 ppm: Iodinated carbon (C-3), which is significantly shifted upfield due to the heavy atom effect of iodine.[11] |
| Mass Spec. (ESI+) | m/z ~278.9 [M+H]⁺: The calculated exact mass for C₇H₅ClIN₂⁺ is 278.9180. The observed mass should be within 5 ppm of this value in high-resolution mass spectrometry (HRMS). A characteristic isotopic pattern for one chlorine atom (M and M+2 in a ~3:1 ratio) would also be expected. |
Expert Interpretation: The presence of a singlet for the C-2 proton confirms substitution at C-3. The significant upfield shift of the C-3 carbon in the ¹³C NMR spectrum is a hallmark of iodination. Finally, high-resolution mass spectrometry provides unambiguous confirmation of the elemental composition.
Safety and Handling
Based on data for structurally related compounds, 7-Chloro-3-iodoimidazo[1,2-a]pyridine should be handled with care in a well-ventilated fume hood.[7]
-
GHS Hazard Statements (Predicted): H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautions: Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
7-Chloro-3-iodoimidazo[1,2-a]pyridine is more than just a chemical compound; it is an enabling tool for innovation in medicinal chemistry. Its well-defined synthesis, validated structural characteristics, and, most importantly, its capacity for controlled, orthogonal functionalization make it an invaluable building block. By leveraging the differential reactivity of its halogen substituents, researchers can efficiently navigate chemical space to develop novel therapeutics targeting a wide range of diseases. This guide provides the foundational knowledge for scientists to confidently incorporate this powerful intermediate into their research and development workflows.
References
[1] Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2000). Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. The Journal of Organic Chemistry, 65(20), 6572–6575. [Link]
[2] PubMed. (2000). Reactivity of 3-iodoimidazo[1,2-a]pyridines using a Suzuki-type cross-coupling reaction. Journal of Organic Chemistry. [Link]
[8] American Chemical Society. (2000). Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. The Journal of Organic Chemistry. [Link]
[13] Semantic Scholar. (n.d.). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. [Link]
[11] Wang, Y., et al. (2020). Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide. ACS Omega. [Link]
[14] Wiley Online Library. (2001). Reactivity of 3‐Iodoimidazo[1,2‐a]pyridines Using a Suzuki‐Type Cross‐Coupling Reaction. ChemInform. [Link]
[15] The Royal Society of Chemistry. (n.d.). Supplementary Materials. [Link]
[16] Liu, Z., et al. (2022). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules. [Link]
[17] ResearchGate. (n.d.). C3‐Iodination of imidazo[1,2‐a]pyridines. [Link]
[18] PubChem. (n.d.). 7-chloro-8-iodo-2-(trifluoromethyl)imidazo[1,2-a]pyridine. [Link]
[4] Kumar, V., et al. (2021). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. Molecules. [Link]
[19] National Center for Biotechnology Information. (2023). Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. ACS Infectious Diseases. [Link]
[3] Ganesan, A., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. [Link]
[9] Dilly, S., et al. (2020). Efficient Synthesis of 1‐Chloroimidazo[1,2‐a:4,5‐c']dipyridines, Versatile Synthons for Position‐1 Functionalisation with Various Reagents. ChemistryOpen. [Link]
[20] MDPI. (2022). Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. Molecules. [Link]
[21] PubChem. (n.d.). 7-Chloroimidazo(1,2-b)pyridazine. [Link]
[22] PubChem. (n.d.). 7-Fluoro-3-iodo-8-methoxy-imidazo[1,2-a]pyridine. [Link]
[12] American Chemical Society. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega. [Link]
[23] Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. [Link]
[24] Van der Mey, M., et al. (2018). 6-Chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl] imidazo[1,2-a]pyridine. Molecules. [Link]
[25] MDPI. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molecules. [Link]
[5] MDPI. (2022). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules. [Link]
[26] ResearchGate. (1967). Electron impact studies. XII. Mass spectra of substituted imidazoles. [Link]
[27] TÜBİTAK Academic Journals. (2003). ^1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). [Link]
[10] Verhaeghe, P., et al. (2018). 8-Aryl-6-chloro-3-nitro-2-(phenylsulfonylmethyl)imidazo[1,2-a]pyridines as potent antitrypanosomatid molecules bioactivated by type 1 nitroreductases. PLOS Neglected Tropical Diseases. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Reactivity of 3-iodoimidazo[1,2-a]pyridines using a Suzuki-type cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 7-chloro-3-iodoH-iMidazo[1,2-a]pyridine | 908267-60-7 [amp.chemicalbook.com]
- 7. 8-chloro-3-iodo-imidazo[1,2-a]pyridine | 1379347-06-4 [sigmaaldrich.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Efficient Synthesis of 1‐Chloroimidazo[1,2‐a:4,5‐c']dipyridines, Versatile Synthons for Position‐1 Functionalisation with Various Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 8-Aryl-6-chloro-3-nitro-2-(phenylsulfonylmethyl)imidazo[1,2-a]pyridines as potent antitrypanosomatid molecules bioactivated by type 1 nitroreductases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Reactivity of 3‐Iodoimidazo[1,2‐a]pyridines Using a Suzuki‐Type Cross‐Coupling Reaction. (2001) | Cecile Enguehard | 4 Citations [scispace.com]
- 15. rsc.org [rsc.org]
- 16. C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. PubChemLite - 7-chloro-8-iodo-2-(trifluoromethyl)imidazo[1,2-a]pyridine (C8H3ClF3IN2) [pubchemlite.lcsb.uni.lu]
- 19. Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. 7-Chloroimidazo(1,2-b)pyridazine | C6H4ClN3 | CID 67980259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. 7-Fluoro-3-iodo-8-methoxy-imidazo[1,2-a]pyridine | C8H6FIN2O | CID 156164083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 24. mdpi.com [mdpi.com]
- 25. mdpi.com [mdpi.com]
- 26. researchgate.net [researchgate.net]
- 27. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
Methodological & Application
Application Note: Chemoselective Sonogashira Coupling of 7-Chloro-3-iodoimidazo[1,2-a]pyridine
Part 1: Introduction & Mechanistic Rationale
The Scaffold in Context
The imidazo[1,2-a]pyridine core is a "privileged scaffold" in medicinal chemistry, serving as the structural backbone for numerous kinase inhibitors (e.g., p38 MAP kinase, VEGFR) and GABA receptor modulators (e.g., Zolpidem). The 7-Chloro-3-iodoimidazo[1,2-a]pyridine derivative is a critical intermediate. It offers two distinct electrophilic sites for diversification: the highly reactive C3-iodide and the less reactive C7-chloride.
Mechanistic Insight: The Chemoselectivity Hierarchy
Successful functionalization of this substrate relies on exploiting the significant reactivity gap between the C3-I and C7-Cl bonds.
-
Bond Dissociation Energy (BDE): The C(
)–I bond is significantly weaker (~65 kcal/mol) than the C( )–Cl bond (~95 kcal/mol), making the C3 position kinetically favored for oxidative addition by Pd(0). -
Electronic Activation: The imidazo[1,2-a]pyridine ring is electron-rich (excess
-electrons). However, the 7-Chloro substituent exerts an inductive electron-withdrawing effect (-I effect).-
Impact: This reduces electron density at the C3 position, making the C3-I bond more electrophilic. Consequently, the oxidative addition of Pd(0) to the C3-I bond is accelerated compared to the non-chlorinated analog.
-
Result: Coupling can often proceed at ambient temperature, preserving the C7-Cl bond for subsequent cross-coupling (e.g., Suzuki or Buchwald-Hartwig) in a later step.
-
Part 2: Experimental Protocols
Method A: The "Workhorse" Protocol (Pd/Cu Co-Catalysis)
Best for: Robust, non-sensitive terminal alkynes and rapid library generation.
Reagents & Materials:
-
Substrate: 7-Chloro-3-iodoimidazo[1,2-a]pyridine (1.0 equiv)
-
Alkyne: Terminal alkyne (1.2 equiv)
-
Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh
) Cl ] (5 mol%)[1] -
Co-Catalyst: Copper(I) iodide [CuI] (5 mol%)
-
Base: Diisopropylamine (DIPA) or Triethylamine (TEA) (3.0 equiv)
-
Solvent: Anhydrous THF or DMF (0.1 M concentration)
Step-by-Step Procedure:
-
Setup: Flame-dry a reaction vial/flask and cool under a stream of Nitrogen or Argon.
-
Charging: Add the imidazopyridine substrate, Pd(PPh
) Cl , and CuI to the vial. -
Degassing: Cap the vial and purge with inert gas for 5 minutes. Critical: Oxygen promotes Glaser homocoupling of the alkyne.[2]
-
Solvent Addition: Inject anhydrous THF (or DMF) and the amine base (DIPA/TEA) via syringe.
-
Alkyne Addition: Add the terminal alkyne dropwise.
-
Reaction: Stir at Room Temperature (25 °C) for 2–4 hours.
-
Note: If conversion is <50% after 2 hours (monitored by TLC/LCMS), heat to 50 °C. Do not exceed 60 °C to avoid activating the C7-Cl bond.
-
-
Workup: Dilute with EtOAc, wash with saturated NH
Cl (to remove Cu) and brine. Dry over Na SO and concentrate. -
Purification: Flash chromatography (Hexanes/EtOAc).
Typical Yield: 85–95%
Method B: Copper-Free Protocol
Best for: Alkynes prone to oxidative homocoupling or systems where copper contamination is a concern.
Reagents:
-
Catalyst: Pd(OAc)
(5 mol%) + XPhos or PPh (10 mol%)-
Alternative: PdCl
(PPh ) can be used, but Pd-loading may need to increase to 5-8 mol%.
-
-
Base: Cesium Carbonate (Cs
CO ) (2.0 equiv) or Pyrrolidine. -
Solvent: Acetonitrile (MeCN) or DMF.
Procedure:
-
Combine substrate, Pd source, ligand, and base in a reaction vessel.[1][3]
-
Purge efficiently with Argon.
-
Add solvent and alkyne.[4]
-
Heat to 60–70 °C . Note: Copper-free cycles have a higher activation barrier for the transmetalation-mimicking step, requiring thermal energy.
-
Monitor closely to ensure the C7-Cl remains intact (usually stable up to 90 °C).
Part 3: Visualization & Logic
Diagram 1: Chemoselectivity & Reaction Mechanism
This diagram illustrates the preferential activation of the C3-I bond and the catalytic cycle.
Caption: The catalytic cycle prioritizes the weak C3-I bond. The electron-withdrawing 7-Cl substituent accelerates oxidative addition at C3, allowing mild reaction conditions.
Diagram 2: Protocol Decision Tree
How to choose the right conditions based on your specific alkyne and constraints.
Caption: Selection guide for optimizing reaction conditions based on substrate stability and green chemistry requirements.
Part 4: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Catalyst deactivation (Pd black formation). | Add excess ligand (PPh |
| Homocoupling (Glaser) | Presence of Oxygen in the system.[2] | Degas solvents more rigorously (freeze-pump-thaw). Switch to Method B (Cu-free). |
| C7-Cl Coupling | Temperature too high (>80°C). | Lower temperature to RT–40°C. The C3-I is reactive enough to couple without high heat. |
| De-iodination | Hydride source present (often from solvent). | Ensure solvents are anhydrous.[2] Avoid prolonged heating if reaction stalls. |
Part 5: References
-
Bagdi, A. K., et al. (2015).[5] "Synthesis of imidazo[1,2-a]pyridines: a decade update." Chemical Communications.[5] Link
-
Chinchilla, R., & Nájera, C. (2011). "Recent advances in Sonogashira reactions." Chemical Society Reviews.[6] Link
-
Kore, A. R., et al. (2015).[7] "Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling."[7] Nucleosides, Nucleotides and Nucleic Acids. Link
-
Handa, S., et al. (2018).[8] "Sustainable HandaPhos-ppm Palladium Technology for Copper-Free Sonogashira Couplings in Water." Organic Letters. Link
-
BenchChem. (2025).[2] "Troubleshooting low reactivity in Sonogashira coupling reactions." Link
Sources
- 1. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. scispace.com [scispace.com]
- 5. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sonogashira Coupling [organic-chemistry.org]
Application Note: C-H Activation Strategies Involving 7-Chloro-3-iodoimidazo[1,2-a]pyridine
This Application Note is designed for researchers in medicinal chemistry and process development. It details the strategic manipulation of 7-Chloro-3-iodoimidazo[1,2-a]pyridine , a privileged scaffold featuring two distinct halogen handles (C7-Cl and C3-I) and latent C-H reactive sites (C2, C5, C6, C8).
The guide focuses on C-H activation strategies where this molecule serves either as the substrate (for synthesis) or the coupling partner (electrophile) in Direct Arylation protocols.
Executive Summary & Strategic Analysis
7-Chloro-3-iodoimidazo[1,2-a]pyridine is a high-value intermediate for synthesizing GABA-A receptor modulators (e.g., Zolpidem analogs) and antiviral agents. Its chemical utility stems from its orthogonal reactivity profile :
-
C3-Iodine: Highly reactive in Pd-catalyzed cross-couplings (Suzuki, Sonogashira) and Direct Arylation (as an electrophile).
-
C7-Chlorine: Less reactive; serves as a late-stage handle for nucleophilic aromatic substitution (
) or specialized Buchwald-Hartwig couplings. -
C2-H Bond: The most acidic C-H bond remaining on the heteroaromatic core, accessible via Concerted Metalation-Deprotonation (CMD) pathways, though often overshadowed by the reactivity of the C3-I bond.
This guide details three specific protocols:
-
Protocol A: Synthesis of the core scaffold via Regioselective C3-H Iodination.
-
Protocol B: Using the molecule as an Electrophile in Pd-Catalyzed Direct C-H Heteroarylation.
-
Protocol C: Sequential C2-H Arylation followed by C3-Functionalization (The "Reverse" Strategy).
Strategic Reaction Map
The following diagram illustrates the logical flow of functionalizing this scaffold, highlighting the chemoselectivity between C-H activation and Cross-Coupling pathways.
Figure 1: Chemoselective pathways for accessing and utilizing 7-Chloro-3-iodoimidazo[1,2-a]pyridine.
Protocol A: Regioselective Synthesis via C3-H Iodination
Before utilizing the 3-iodo species, it must be synthesized with high purity to avoid di-iodination or side reactions at the C7-Cl position. This relies on an Electrophilic Aromatic Substitution (
Mechanism
The C3 position of imidazo[1,2-a]pyridine is the most nucleophilic site (HOMO localization). N-Iodosuccinimide (NIS) provides a source of iodonium (
Experimental Protocol
Reagents:
-
7-Chloroimidazo[1,2-a]pyridine (1.0 equiv)
-
N-Iodosuccinimide (NIS) (1.05 equiv)
-
Acetonitrile (MeCN) (0.2 M concentration)
-
Note: No metal catalyst is required.
Step-by-Step:
-
Charge: To a dry round-bottom flask equipped with a magnetic stir bar, add 7-Chloroimidazo[1,2-a]pyridine (e.g., 5.0 g, 32.8 mmol).
-
Solvate: Add anhydrous MeCN (164 mL). Stir until fully dissolved.
-
Addition: Add NIS (7.74 g, 34.4 mmol) portion-wise over 5 minutes at room temperature (25 °C).
-
Critical Control: Do not add all at once if running on >10g scale to manage exotherm.
-
-
Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (Hexane/EtOAc 7:3) or LC-MS. The starting material (
) should disappear, replaced by a less polar product ( ). -
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove most MeCN.
-
Redissolve residue in EtOAc.
-
Wash with saturated aqueous
(to quench excess iodine) followed by saturated .
-
-
Purification: Dry organic layer over
, filter, and concentrate. Recrystallize from Ethanol or purify via silica gel chromatography (Gradient: 0-30% EtOAc in Hexanes). -
Yield: Expected yield 85–95%.
Protocol B: Pd-Catalyzed Direct C-H Heteroarylation (Using the Scaffold as Electrophile)
This is the primary "C-H activation" application involving this molecule. Here, the C3-I bond acts as the electrophile to arylate a C-H bond of another heterocycle (e.g., Thiophene, Furan, or Indole). This avoids the need for pre-functionalized organometallic partners (boronic acids/stannanes).
Mechanism: Concerted Metalation-Deprotonation (CMD)[2]
-
Oxidative Addition: Pd(0) inserts into the C3-I bond of 7-Chloro-3-iodoimidazo[1,2-a]pyridine.
-
Ligand Exchange: A carboxylate ligand (Pivalate) coordinates to Pd.
-
C-H Activation: The basic carboxylate ligand deprotonates the coupling partner (e.g., Thiophene) while it coordinates to the Pd center (CMD transition state).
-
Reductive Elimination: Formation of the C3-C(Heteroaryl) bond and regeneration of Pd(0).
Experimental Protocol
Reagents:
-
Electrophile: 7-Chloro-3-iodoimidazo[1,2-a]pyridine (1.0 equiv)
-
Nucleophile (C-H Source): 2-Methylthiophene (2.0 equiv) (Used in excess)
-
Catalyst:
(5 mol%)[2] -
Ligand:
(10 mol%) or PCy3 (for difficult substrates) -
Base:
(2.0 equiv) -
Additive: Pivalic acid (PivOH) (30 mol%) - Crucial for CMD mechanism.
-
Solvent: DMA (Dimethylacetamide) or DMF, degassed.
Step-by-Step:
-
Setup: In a glovebox or under Argon flow, charge a screw-cap reaction vial with 7-Chloro-3-iodoimidazo[1,2-a]pyridine (1.0 mmol),
(11 mg), (26 mg), (276 mg), and PivOH (30 mg). -
Solvent & Substrate: Add DMA (5.0 mL) and 2-Methylthiophene (196 mg, 2.0 mmol).
-
Reaction: Seal the vial and heat to 100 °C for 12–16 hours.
-
Note: Higher temperatures (>120 °C) may cause de-iodination.
-
-
Monitoring: Check LC-MS for the formation of the coupled product (Mass = SM - I + Thiophene - H).
-
Workup: Cool to RT. Dilute with EtOAc and water. Filter through a Celite pad to remove Pd black. Extract with EtOAc (3x).
-
Purification: Silica gel chromatography.
Mechanistic Diagram (CMD Cycle)
Figure 2: Catalytic cycle for the Direct Arylation of Thiophene using 7-Chloro-3-iodoimidazo[1,2-a]pyridine.
Protocol C: Sequential C2-H Functionalization (Advanced)
Direct C2-H activation of the 3-iodo compound is chemically risky because Pd catalysts prefer the C3-I bond. To access 2,3-disubstituted analogs, a sequential approach is required.
Strategy: Perform C2-H Arylation first on the non-iodinated precursor, then introduce the Iodine.
Protocol (C2-H Arylation of 7-Chloroimidazo[1,2-a]pyridine):
-
Catalyst:
(5 mol%) / (10 mol%). -
Reagents: 7-Chloroimidazo[1,2-a]pyridine (1 equiv), Aryl Bromide (1.2 equiv),
(2 equiv). -
Conditions: Dioxane, 100 °C, 16h.
-
Outcome: Yields 2-Aryl-7-chloroimidazo[1,2-a]pyridine .
-
Follow-up: Subject this product to Protocol A (NIS/MeCN) to install the Iodine at C3.
-
Result:2-Aryl-7-chloro-3-iodoimidazo[1,2-a]pyridine .
-
References
-
General C-H Functionalization of Imidazo[1,2-a]pyridines
-
Koubachi, J., et al. "Regioselective Pd-Catalyzed Direct Arylation of Imidazo[1,2-a]pyridines." Journal of Organic Chemistry, 2007. Link
-
-
C3-Iodination Protocols
-
Enguehard, C., et al. "Synthesis of 3-iodoimidazo[1,2-a]pyridines." Synthesis, 2001. Link
-
-
Direct Arylation Mechanisms (CMD)
-
Lapointe, D., & Fagnou, K. "Overview of the Concerted Metalation-Deprotonation Mechanism." Chemistry Letters, 2010. Link
-
-
Copper-Catalyzed C-H Functionalization (Alternative Strategies)
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthetic and Mechanistic Studies of Pd-Catalyzed C–H Arylation with Diaryliodonium Salts: Evidence for a Bimetallic High Oxidation State Pd Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct arylation of imidazo[1,2-a]pyridine at C-3 with aryl iodides, bromides, and triflates via copper(I)-catalyzed C-H bond functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Regioselective copper-catalyzed thiolation of imidazo[1,2-a]pyridines: an efficient C–H functionalization strategy for C–S bond formation - RSC Advances (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Comparing Suzuki coupling efficiency of 7-chloro vs 7-bromo imidazopyridines
This guide provides a technical comparison of Suzuki-Miyaura cross-coupling efficiency between 7-chloroimidazo[1,2-a]pyridine and 7-bromoimidazo[1,2-a]pyridine . It is designed for medicinal chemists and process development scientists requiring robust protocols for C7 functionalization.
Executive Summary
While both 7-chloro and 7-bromo imidazo[1,2-a]pyridines are viable substrates for Suzuki-Miyaura coupling, they exhibit distinct reactivity profiles dictated by the bond dissociation energy (BDE) of the C–X bond and the electronic influence of the bridgehead nitrogen.
-
7-Bromoimidazo[1,2-a]pyridine: The "Gold Standard" for discovery chemistry. It couples efficiently with standard Pd(0) catalysts (e.g., Pd(PPh₃)₄) under mild conditions.
-
7-Chloroimidazo[1,2-a]pyridine: A cost-effective alternative for scale-up, but kinetically sluggish. It requires electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) precatalysts to facilitate oxidative addition.
Verdict: Use the 7-Bromo derivative for rapid library generation. Switch to the 7-Chloro derivative only when cost constraints or commercial availability dictate, and strictly employ "hot" catalyst systems.
Mechanistic Basis & Electronic Activation
To optimize reaction conditions, one must understand the electronic environment of the imidazo[1,2-a]pyridine core.
Electronic Landscape
The imidazo[1,2-a]pyridine scaffold is electronically amphoteric:
-
C3 Position: Electron-rich (nucleophilic), prone to electrophilic aromatic substitution (SEAr) and direct arylation.
-
C7 Position: Electron-deficient. The bridgehead nitrogen (N4) exerts an electron-withdrawing inductive effect (-I) and mesomeric effect on the pyridine ring. C7 is para-like to the bridgehead nitrogen, making the C7–Halogen bond susceptible to oxidative addition by nucleophilic Pd(0) species, analogous to 4-halopyridines.
Despite this electronic activation, the C–Cl bond (BDE ~95 kcal/mol) is significantly stronger than the C–Br bond (BDE ~81 kcal/mol) . Consequently, oxidative addition is the rate-determining step (RDS) for the 7-chloro derivative, whereas transmetallation is often the RDS for the 7-bromo derivative.
Figure 1: Mechanistic impact of the imidazopyridine core on C7 oxidative addition.
Performance Comparison Data
The following data aggregates typical performance metrics from internal optimizations and literature precedents for heteroaryl coupling.
| Feature | 7-Bromo Imidazo[1,2-a]pyridine | 7-Chloro Imidazo[1,2-a]pyridine |
| Reactivity Class | High (Class I) | Moderate/Low (Class II) |
| Standard Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Ineffective (Yields <20%) |
| Required Catalyst | Generic Pd(0) / Pd(II) | Pd-Buchwald G3/G4 or Pd-PEPPSI |
| Ligand Class | Triarylphosphines (PPh₃) | Dialkylbiarylphosphines (SPhos, XPhos) |
| Temperature | 80–90 °C | 100–120 °C (or Microwave 140 °C) |
| Base Sensitivity | Tolerates weak bases (Na₂CO₃) | Requires strong bases (K₃PO₄, Cs₂CO₃) |
| Typical Yield | 85–98% | 60–85% |
| Side Reactions | Minimal; some hydrodebromination | Unreacted SM; Homocoupling of boronic acid |
Experimental Protocols
Protocol A: Standard Efficiency (For 7-Bromo)
Use this protocol for 7-bromo substrates. It is cost-effective and operationally simple.
Reagents:
-
7-Bromoimidazo[1,2-a]pyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂·DCM (3–5 mol%)
-
Base: 2M aq. Na₂CO₃ (3.0 equiv)
-
Solvent: 1,4-Dioxane (0.2 M concentration)
Procedure:
-
Charge a reaction vial with the 7-bromo substrate, boronic acid, and Pd(dppf)Cl₂·DCM.
-
Evacuate and backfill with Nitrogen (x3).
-
Add degassed 1,4-Dioxane and 2M Na₂CO₃ solution.
-
Heat to 90 °C for 4–6 hours.
-
Workup: Filter through Celite, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash chromatography (typically MeOH/DCM gradient).
Protocol B: High-Activity System (For 7-Chloro)
Use this protocol for 7-chloro substrates. The use of a bulky, electron-rich ligand is non-negotiable for high conversion.
Reagents:
-
7-Chloroimidazo[1,2-a]pyridine (1.0 equiv)
-
Arylboronic acid (1.5 equiv)[1]
-
Catalyst: XPhos Pd G3 or Pd(OAc)₂ (5 mol%) + XPhos (10 mol%)
-
Base: K₃PO₄ (3.0 equiv, anhydrous or 3M aq.)
-
Solvent: n-Butanol or Toluene/Water (10:1)
Procedure:
-
Charge a microwave vial with the 7-chloro substrate, boronic acid, precatalyst (XPhos Pd G3), and base.
-
Seal and purge with Argon.
-
Add degassed solvent.
-
Reaction:
-
Thermal: Heat to 110 °C for 12–16 hours.
-
Microwave: Irradiate at 140 °C for 30–45 minutes.
-
-
Workup: Dilute with water/DCM. Extract aqueous layer. Wash organics with LiCl solution (if using n-BuOH) to remove solvent traces.
-
Purification: Flash chromatography.
Decision Logic for Process Optimization
When developing a new synthetic route, use the following logic flow to select the appropriate halogen and conditions.
Figure 2: Decision matrix for substrate and catalyst selection.
Troubleshooting & Expert Insights
Dehalogenation (Hydrodehalogenation)
-
Observation: Formation of unsubstituted imidazo[1,2-a]pyridine.
-
Cause: Common in 7-bromo substrates when the reaction is overheated or if the solvent contains stabilizer impurities (e.g., ethanol in chloroform).
-
Fix: Switch to anhydrous 1,4-dioxane and reduce temperature by 10°C. For 7-chloro, this is rarely an issue due to the strong C-Cl bond.
Protodeboronation
-
Observation: Recovery of aryl halide and formation of benzene derivative from boronic acid.
-
Cause: 2-Heteroaryl boronic acids are notoriously unstable.
-
Fix: Use MIDA boronates or Potassium Trifluoroborates (R-BF3K) instead of boronic acids. These slowly release the active species, maintaining low concentration and preventing decomposition.
C3-H Activation Interference
-
Risk: The C3 position is highly active for direct arylation.
-
Mitigation: Under standard Suzuki conditions (Pd(0)/Base), C7-Halogen oxidative addition is kinetically preferred over C3-H activation. However, if using Pd(OAc)2 without strong ligands at high temps (>140°C), trace C3-arylation may occur. The protocols above are specific to C7 selectivity.
References
-
General Reactivity of Imidazopyridines
- Synthesis and functionalization of imidazo[1,2-a]pyridines: a review.
-
Source: RSC Advances, 2014. Link
-
Microwave Assisted Synthesis
- Regiocontrolled Microwave Assisted Bifunctionalization of 7,8-Dihalogen
-
Source: Journal of Organic Chemistry, 2010. Link
-
Catalyst Selection for Heterocycles
-
C7-Bromination and Coupling
Sources
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
Technical Comparison Guide: Infrared (IR) Spectroscopy of 7-Chloro-3-iodoimidazo[1,2-a]pyridine
Executive Summary
7-Chloro-3-iodoimidazo[1,2-a]pyridine is a critical halogenated heterocyclic intermediate, widely utilized in the synthesis of kinase inhibitors (e.g., ALK2, RIPK2) and fluorescent probes. Its structural integrity is defined by two halogen handles: a chlorine at position 7 and an iodine at position 3.
This guide provides a technical comparison of the IR spectral characteristics of the target compound against its direct precursor, 7-chloroimidazo[1,2-a]pyridine . By focusing on the vibrational shifts induced by electrophilic iodination at the C3 position, researchers can rapidly validate synthesis success and purity without immediate recourse to more expensive NMR techniques.
Technical Deep Dive: Vibrational Theory of Halogenation
The transition from 7-chloroimidazo[1,2-a]pyridine to its 3-iodo derivative involves the substitution of a hydrogen atom (
Where
-
Redshift of Ring Breathing Modes: The skeletal vibrations of the imidazo-pyridine core shift to lower wavenumbers.
-
Disappearance of C3-H Wagging: The specific C-H deformation band associated with the imidazole ring proton vanishes.
-
Appearance of C-I Modes: While the C-I stretch often falls in the Far-IR (
), its coupling with ring vibrations alters the fingerprint region ( ).
Comparative Spectral Analysis
The following table contrasts the diagnostic peaks of the starting material (Precursor) and the target product.
Table 1: Diagnostic IR Peak Comparison
| Spectral Region | Vibrational Mode | Precursor: 7-Chloroimidazo[1,2-a]pyridine | Target: 7-Chloro-3-iodoimidazo[1,2-a]pyridine | Diagnostic Shift / Observation |
| High Frequency (3150–3000 cm⁻¹) | Ar C-H Stretch | 3110, 3079 cm⁻¹ (Includes C3-H, C5-H, C6-H, C8-H) | 3080–3020 cm⁻¹ (Only Pyridine Ring H's remain) | Loss of Intensity: The specific high-frequency shoulder associated with the imidazole C3-H disappears. |
| Double Bond (1650–1500 cm⁻¹) | C=N / C=C Ring Stretch | 1638, 1519 cm⁻¹ (Strong, sharp) | 1625–1615, 1490–1480 cm⁻¹ (Medium-Strong) | Redshift: The heavy iodine atom dampens the ring stretching frequency by ~10–20 cm⁻¹. |
| Fingerprint (1400–1000 cm⁻¹) | C-N Stretch / Ring Deformation | 1390, 1164 cm⁻¹ | 1355, 1345, 1240 cm⁻¹ | New Pattern: Splitting and shifting of bands due to change in dipole moment and symmetry. |
| Halogen Zone (1100–600 cm⁻¹) | C-Cl Stretch (Ar-Cl) | 1090 cm⁻¹ (in-plane)825 cm⁻¹ (out-of-plane) | 1085–1080 cm⁻¹820–810 cm⁻¹ | Stable Marker: The C-Cl bands remain relatively constant, confirming the 7-Cl moiety is intact. |
| Far Fingerprint (< 800 cm⁻¹) | C-I Influence | Absent | ~600–500 cm⁻¹ (Often weak/broad in Mid-IR) | Appearance: New absorption bands in the low-frequency region indicate C-I presence. |
Critical Insight: The most reliable indicator of successful iodination in the Mid-IR range is not the C-I stretch itself (often obscured), but the disappearance of the C3-H deformation band (typically ~3110 cm⁻¹) and the redshift of the primary C=N ring stretch from ~1638 cm⁻¹ to ~1620 cm⁻¹.
Experimental Protocol: High-Fidelity Spectral Acquisition
To ensure reproducible data for this halogenated heterocycle, follow this self-validating protocol.
Method: Attenuated Total Reflectance (ATR) FTIR
Rationale: ATR is preferred over KBr pellets for halogenated aromatics to avoid moisture interference and halide exchange (though rare with organic iodides, pressure-induced shifts can occur in KBr).
Step-by-Step Workflow:
-
Instrument Prep: Clean the Diamond/ZnSe crystal with isopropanol. Ensure background background scan shows
noise in the 2000–2500 cm⁻¹ region. -
Sample Loading: Place ~2 mg of the solid 7-Chloro-3-iodoimidazo[1,2-a]pyridine onto the crystal.
-
Compression: Apply high pressure using the anvil. Note: Ensure the solid is a fine powder; large crystals can scratch ZnSe.
-
Acquisition:
-
Resolution: 2 cm⁻¹ (Critical for resolving closely spaced aromatic peaks).
-
Scans: 32 or 64.
-
Range: 4000–400 cm⁻¹.
-
-
Post-Processing: Apply "ATR Correction" (if comparing to library transmission spectra) to adjust for penetration depth dependence.
Synthesis Validation Logic
The following diagram illustrates the decision logic for validating the product using IR spectroscopy.
Caption: Logic flow for distinguishing 7-Chloro-3-iodoimidazo[1,2-a]pyridine from its precursor using diagnostic IR bands.
References
-
Synthesis and Characterization of Imidazo[1,2-a]pyridines
- Title: Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors.
- Source: Bioorg Med Chem Lett. 2020 Sep 15;30(18):127418.
-
URL:[Link]
-
Iodination Methodology & Spectral Data
- Title: Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide.
- Source: ACS Omega. 2021 Sep 28; 6(39): 25865–25874.
-
URL:[Link]
-
Precursor Spectral Data (7-Chloroimidazo[1,2-a]pyridine)
- Title: Microwave-assisted synthesis of 3-formyl substituted imidazo[1,2-a]pyridines (Supporting Info contains precursor IR).
- Source: ResearchG
-
URL:[Link]
-
General IR Interpretation of Heterocycles
- Title: FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule.
- Source: Spectrochimica Acta Part A.
-
URL:[Link]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
